8-Azabicyclo[3.2.1]octan-2-ol
Overview
Description
8-Azabicyclo[321]octan-2-ol is a bicyclic nitrogen-containing compound that belongs to the family of tropane alkaloids This compound is characterized by its unique bicyclic structure, which consists of a six-membered ring fused to a five-membered ring, with a nitrogen atom incorporated into the bicyclic system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Azabicyclo[3.2.1]octan-2-ol can be achieved through several synthetic routes. One common method involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold from acyclic starting materials that contain the required stereochemical information . This approach allows for the stereocontrolled formation of the bicyclic scaffold. Another method involves the desymmetrization of achiral tropinone derivatives, which provides an alternative route to the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as nucleophilic attack, intramolecular cyclization, and purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
8-Azabicyclo[3.2.1]octan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The nitrogen atom and hydroxyl group can participate in substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with different functional groups, which can be further utilized in synthetic chemistry and pharmaceutical applications .
Scientific Research Applications
8-Azabicyclo[3.2.1]octan-2-ol has significant potential in scientific research due to its unique structure and reactivity. Some of its applications include:
Biology: Studied for its interactions with biological molecules and potential as a ligand in biochemical assays.
Mechanism of Action
The mechanism of action of 8-Azabicyclo[3.2.1]octan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrogen atom in the bicyclic structure can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The hydroxyl group can also participate in hydrogen bonding, further modulating the compound’s effects .
Comparison with Similar Compounds
8-Azabicyclo[3.2.1]octan-2-ol can be compared with other similar compounds, such as:
Tropine: Another tropane alkaloid with a similar bicyclic structure but different functional groups.
Pseudotropine: A stereoisomer of tropine with distinct biological activities.
2-Azabicyclo[3.2.1]octane:
The uniqueness of 8-Azabicyclo[32
Properties
IUPAC Name |
8-azabicyclo[3.2.1]octan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c9-7-4-2-5-1-3-6(7)8-5/h5-9H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOYUQKRGAQMSJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CCC1N2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001307417 | |
Record name | 8-Azabicyclo[3.2.1]octan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001307417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1408075-80-8 | |
Record name | 8-Azabicyclo[3.2.1]octan-2-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1408075-80-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Azabicyclo[3.2.1]octan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001307417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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